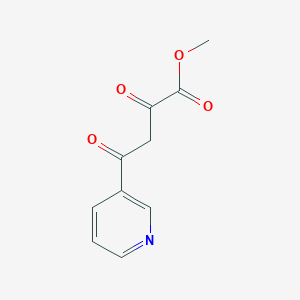

2,4-二氧代-4-吡啶-3-基丁酸甲酯

描述

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The pyridine moiety is a common structural motif found in many biologically active molecules, and its derivatives often exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Another study describes the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, from L-aspartic acid, which involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These methods highlight the versatility of pyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For example, the structural features of a pyridine-containing compound were determined using single-crystal X-ray diffraction and FT-IR spectroscopy, with theoretical calculations carried out using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide valuable insights into the bond lengths, bond angles, torsion angles, and vibrational frequencies of such compounds, which are crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, for instance, yields methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates, which can form supramolecular structures with one-dimensional channels suitable for the inclusion of large organic and bioorganic molecules . This demonstrates the reactivity of pyridine derivatives and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. A study on the physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, which are closely related to the compound of interest, provides insights into their crystal structures, bond lengths, and angles, as well as the importance of hydrogen bonding to their solubility and stability9. Additionally, the antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and derived ring systems indicates that these compounds exhibit significant activity against various bacterial strains, showcasing their potential as bioactive molecules .

科学研究应用

抗菌活性2,4-二氧代-4-吡啶-3-基丁酸甲酯及其衍生物已被研究其抗菌特性。Elzahhar 等人(2015 年)的一项研究合成了衍生自吡啶基-2,4-二氧代丁酸甲酯的化合物,这些化合物对各种细菌菌株(如铜绿假单胞菌、大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌)表现出显着的活性,以及中等的抗真菌活性 [Elzahhar、Soliman、El‐Hawash、Ragab、Youssef 和 Wahab,2015]

代谢研究Bernhard 等人在 1957 年进行的研究探索了类似于 2,4-二氧代-4-吡啶-3-基丁酸甲酯的化合物的代谢,研究了它们在体内的转化和氧化。这些研究提供了对代谢途径和这些化合物在医学研究中可能应用的见解 [Bernhard、Just、Lutz 和 Vuilleumier,1957]

认知增强特性Lin 等人(1997 年)研究了一种相关化合物 ABT-089,一种 3-吡啶基醚烟碱乙酰胆碱受体配体,它在认知增强模型中显示出积极作用。这表明 2,4-二氧代-4-吡啶-3-基丁酸甲酯衍生物在治疗认知障碍方面的潜在应用 [Lin 等人,1997]

化学转化和应用其他研究集中在 2,4-二氧代-4-吡啶-3-基丁酸甲酯在各种化学合成和反应中的化学转化和应用。例如,Sheverdov 等人(2017 年)探索了它与四氰乙烯的反应,证明了它在形成复杂结构(包括大型有机和生物有机分子)中的用途 [Sheverdov、Mar'yasov、Davydova、Nasakin、Dorovatovskii 和 Khrustalev,2017]

催化应用还进行了对相关吡啶化合物的催化应用的研究。例如,Yu 等人(2013 年)研究了双(芳基咪唑-2-亚甲基)吡啶钴配合物,展示了它们在催化氢化活性中的潜力,这可能意味着 2,4-二氧代-4-吡啶-3-基丁酸甲酯衍生物具有相似的催化应用 [Yu、Darmon、Milsmann、Margulieux、Stieber、DeBeer 和 Chirik,2013]

安全和危害

The safety information for “Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKSBIHJNITCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377974 | |

| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

CAS RN |

23424-36-4 | |

| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

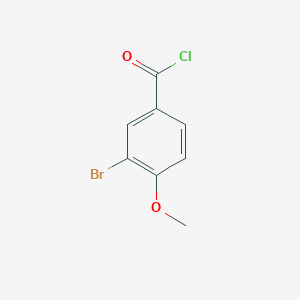

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)